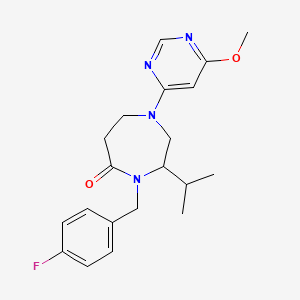
4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one is a diazepanone derivative that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of benzodiazepines, which are widely used for their anxiolytic, hypnotic, and anticonvulsant properties.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one is not fully understood. However, it is believed to act on the gamma-aminobutyric acid (GABA) receptor, which is the primary inhibitory neurotransmitter in the central nervous system. This compound enhances the binding of GABA to the receptor, resulting in increased inhibition of neuronal activity and subsequent anxiolytic and sedative effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one have been studied extensively. This compound has been found to decrease anxiety-like behavior in animal models, indicating its anxiolytic properties. Additionally, this compound has been shown to increase total sleep time and decrease sleep latency, suggesting its potential use as a hypnotic agent. Moreover, this compound has exhibited anticonvulsant activity, indicating its potential use in the treatment of epilepsy.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one in lab experiments include its high purity and yield, as well as its well-established synthesis method. However, the limitations include the lack of understanding of its mechanism of action and potential side effects.
Future Directions
There are several future directions for the scientific research of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one. Firstly, further studies are needed to elucidate its mechanism of action and potential side effects. Secondly, the potential therapeutic applications of this compound in the treatment of anxiety disorders, insomnia, and epilepsy need to be explored further. Additionally, the development of novel analogs of this compound with improved pharmacological properties could be an area of future research. Finally, the potential use of this compound in combination therapy with other drugs for the treatment of neurological disorders needs to be investigated further.
Conclusion:
4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one is a diazepanone derivative with potential therapeutic applications in the treatment of anxiety disorders, insomnia, and epilepsy. Its anxiolytic, hypnotic, and anticonvulsant properties have been demonstrated in various scientific research studies. However, further studies are needed to elucidate its mechanism of action and potential side effects, as well as to explore its potential use in combination therapy with other drugs.
Synthesis Methods
The synthesis of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one involves the condensation of 4-fluorobenzaldehyde and isopropylamine to form 4-(4-fluorobenzyl)-3-isopropyl-1,4-diazepan-5-one. The resulting compound is then reacted with 6-methoxypyrimidin-4-amine to obtain the final product. This synthesis method has been optimized to yield high purity and high yield of the target compound.
Scientific Research Applications
The potential therapeutic applications of 4-(4-fluorobenzyl)-3-isopropyl-1-(6-methoxypyrimidin-4-yl)-1,4-diazepan-5-one have been explored in various scientific research studies. This compound has been found to exhibit anxiolytic and sedative effects in animal models, making it a potential candidate for the treatment of anxiety disorders and insomnia. Additionally, this compound has shown anticonvulsant activity, suggesting its potential use in the treatment of epilepsy.
properties
IUPAC Name |
4-[(4-fluorophenyl)methyl]-1-(6-methoxypyrimidin-4-yl)-3-propan-2-yl-1,4-diazepan-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O2/c1-14(2)17-12-24(18-10-19(27-3)23-13-22-18)9-8-20(26)25(17)11-15-4-6-16(21)7-5-15/h4-7,10,13-14,17H,8-9,11-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBOSKYTJKCIJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CN(CCC(=O)N1CC2=CC=C(C=C2)F)C3=CC(=NC=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4aS*,8aR*)-octahydro-2(1H)-isoquinolinyl]-N-(3-pyridinylmethyl)-2-pyridinecarboxamide](/img/structure/B5401971.png)
![N-{[2-(4-methylpiperazin-1-yl)pyridin-3-yl]methyl}-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B5401980.png)
![3-(2-chloro-8-methyl-3-quinolinyl)-2-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5401984.png)
![3-[(isopropylamino)sulfonyl]-4-methoxy-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B5401989.png)
![(2S)-2-(acetylamino)-N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]propanamide](/img/structure/B5401993.png)
![4-{[(4aS*,8aR*)-1-(3-hydroxypropyl)-2-oxooctahydro-1,6-naphthyridin-6(2H)-yl]methyl}benzonitrile](/img/structure/B5402001.png)
![N-[2-(dimethylamino)ethyl]-4-(2-propyn-1-yloxy)benzamide](/img/structure/B5402004.png)
![5-{2-[3-(3-methoxyphenoxy)propoxy]benzylidene}-3-phenyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5402011.png)
![methyl 2-[5-(2-chloro-5-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B5402018.png)
![(1R*,2R*,6S*,7S*)-4-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-azatricyclo[5.2.2.0~2,6~]undecane](/img/structure/B5402019.png)

amino]methyl}-2-ethoxyphenol](/img/structure/B5402027.png)

![1-phenyl-5-(trifluoromethyl)-N'-[1-(3,4,5-trimethoxyphenyl)ethylidene]-1H-pyrazole-4-carbohydrazide](/img/structure/B5402057.png)